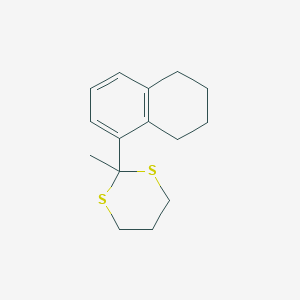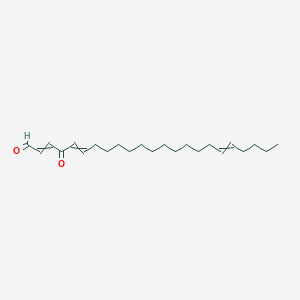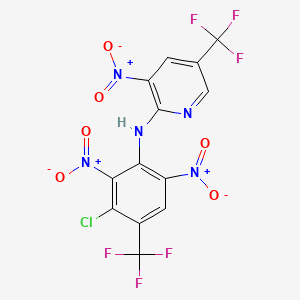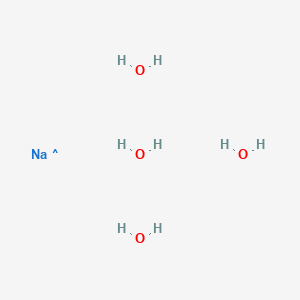![molecular formula C15H32Si2 B14281078 Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- CAS No. 139459-16-8](/img/structure/B14281078.png)
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is an organosilicon compound known for its unique structure and properties. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction involves the following steps :
- (Me3Si)4Si + MeLi → (Me3Si)3SiLi + Me4Si
- (Me3Si)3SiLi + HCl → (Me3Si)3SiH + LiCl
Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium can directly yield the silane, although in modest yield :
- 3 Me3SiCl + HSiCl3 + 6 Li → (Me3Si)3SiH + 6 LiCl
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of lithium and chlorosilanes in controlled environments ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- undergoes various types of reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators and hydrogen donors. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, the reduction of organic halides typically yields the corresponding hydrocarbons, while hydrosilylation of alkenes results in the formation of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: Its reducing properties make it useful in various biochemical applications.
Industry: It is used in the production of advanced materials and in various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through the weak Si-H bond, which allows it to act as a hydrogen donor in radical reactions. The molecular targets and pathways involved include the reduction of various functional groups and the formation of stable organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: This compound has a similar structure but a stronger Si-H bond, making it less reactive as a reducing agent.
Triethylsilane: Another related compound with a stronger Si-H bond, commonly used as a reducing agent in organic synthesis.
Uniqueness
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. This property distinguishes it from other silanes and makes it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
139459-16-8 |
|---|---|
Molekularformel |
C15H32Si2 |
Molekulargewicht |
268.58 g/mol |
IUPAC-Name |
trimethyl-[3-tri(propan-2-yl)silylprop-1-ynyl]silane |
InChI |
InChI=1S/C15H32Si2/c1-13(2)17(14(3)4,15(5)6)12-10-11-16(7,8)9/h13-15H,12H2,1-9H3 |
InChI-Schlüssel |
MBCXCLJBYYSAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](CC#C[Si](C)(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



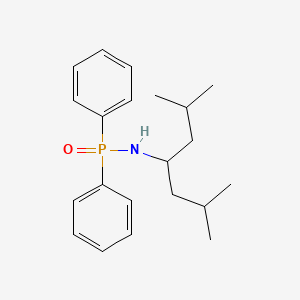


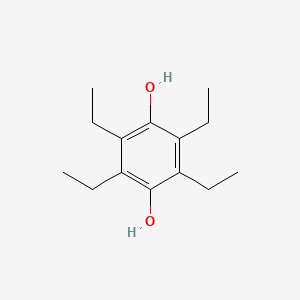
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
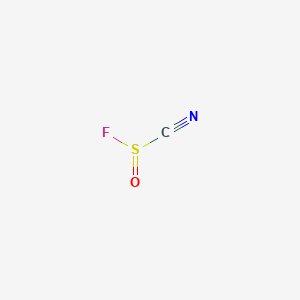
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
